![molecular formula C24H28N4O2S B3018338 (3-(Dimethylamino)phenyl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1251574-44-3](/img/structure/B3018338.png)
(3-(Dimethylamino)phenyl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Description
The compound , (3-(Dimethylamino)phenyl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including a dimethylamino group, a methoxybenzyl group, a thiadiazole ring, and a piperidinyl methanone moiety. These groups suggest potential for varied chemical reactivity and interactions.
Synthesis Analysis
Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through substitution reactions. For example, the synthesis of a related compound with a piperidinyl methanone oxime and a difluorophenyl group involved a substitution reaction with 2,5-Dichloro-benzenesulfonylchloride . This suggests that the synthesis of the compound may also involve substitution reactions, possibly with different reagents to introduce the thiadiazole and methoxybenzyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by single crystal X-ray diffraction studies, which have shown that the piperidine ring can adopt a chair conformation . The geometry around certain atoms, such as sulfur in thiadiazole, is likely to be distorted tetrahedral. The presence of multiple rings in the compound suggests potential for intramolecular interactions and conformational dynamics.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, the thermal stability of a similar compound was found to be stable in the temperature range of 20-170°C . The presence of hydrogen bonds, such as O—H···O and C—H···O, as well as π···π interactions, would influence the compound's melting point, solubility, and crystal packing . The electronic properties, such as the HOMO-LUMO energy gap, could be assessed through density functional theory calculations, which would provide insights into the compound's reactivity and potential applications in materials science .
Scientific Research Applications
Photodynamic Therapy Applications
Research has shown that derivatives of thiadiazole, similar to the compound , have been synthesized and characterized for their potential use in photodynamic therapy (PDT). These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yields, which are crucial for the effectiveness of PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Several studies have focused on synthesizing new derivatives and evaluating their antimicrobial properties. For instance, pyridine derivatives have shown variable and modest activity against a range of bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer Activity
Novel compounds synthesized from thiadiazole derivatives have been explored for their anticancer activities. One study highlighted a naphthyridine derivative inducing necroptosis and apoptosis in human melanoma cells, suggesting a promising avenue for melanoma treatment (Kong et al., 2018). Another study discovered derivatives with potent in vitro anticoronavirus and antitumoral activities, emphasizing the versatility of these compounds in medicinal chemistry (Jilloju et al., 2021).
Antioxidant Studies
Research into quinazolin derivatives, closely related to the compound of interest, has demonstrated excellent antioxidant capacities, outperforming common antioxidants like ascorbic acid in scavenging free radicals (Al-azawi, 2016). This indicates their potential use as powerful antioxidants in pharmaceutical formulations or dietary supplements.
properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-27(2)20-6-4-5-19(16-20)24(29)28-13-11-18(12-14-28)23-26-25-22(31-23)15-17-7-9-21(30-3)10-8-17/h4-10,16,18H,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOPVFFEXACYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NN=C(S3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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